Mesityl(phenyl)iodonium trifluoromethanesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

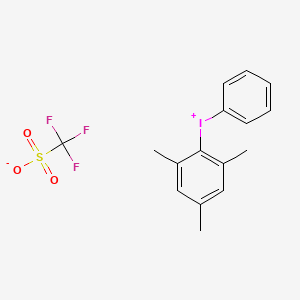

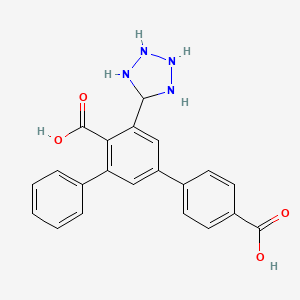

Mesityl(phenyl)iodoniumtrifluormethansulfonat ist eine Organoiodverbindung mit der Summenformel C16H16F3IO3S. Sie ist bekannt für ihre Verwendung in verschiedenen chemischen Reaktionen, insbesondere in der organischen Synthese. Die Verbindung zeichnet sich durch das Vorhandensein einer Mesitylgruppe (2,4,6-Trimethylphenyl) und einer Phenylgruppe aus, die an ein Iodatom gebunden sind, das wiederum an eine Trifluormethansulfonatgruppe gebunden ist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Mesityl(phenyl)iodoniumtrifluormethansulfonat erfolgt typischerweise durch Reaktion von Mesityliodid mit Phenyliodid in Gegenwart eines geeigneten Oxidationsmittels. Eine gängige Methode beinhaltet die Verwendung von Silbertrifluormethansulfonat als Reagenz. Die Reaktion wird üblicherweise unter wasserfreien Bedingungen durchgeführt, um eine Hydrolyse des Produkts zu verhindern.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für Mesityl(phenyl)iodoniumtrifluormethansulfonat ähneln der Laborsynthese, werden jedoch für größere Mengen skaliert. Der Prozess beinhaltet eine sorgfältige Steuerung der Reaktionsbedingungen, wie z. B. Temperatur und Lösungsmittelwahl, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Reaktionstypen

Mesityl(phenyl)iodoniumtrifluormethansulfonat durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Substitutionsreaktionen: Es kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen das Iodatom durch andere Nucleophile ersetzt wird.

Oxidation und Reduktion: Die Verbindung kann an Redoxreaktionen beteiligt sein, obwohl diese im Vergleich zu Substitutionsreaktionen weniger verbreitet sind.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in Reaktionen mit Mesityl(phenyl)iodoniumtrifluormethansulfonat verwendet werden, sind Nucleophile wie Amine, Alkohole und Thiole. Die Reaktionen werden typischerweise in polaren Lösungsmitteln wie Acetonitril oder Dichlormethan bei milden bis moderaten Temperaturen durchgeführt.

Hauptprodukte

Die Hauptprodukte, die aus Reaktionen mit Mesityl(phenyl)iodoniumtrifluormethansulfonat gebildet werden, hängen von der Art des Nucleophils ab. Beispielsweise würde die Reaktion mit einem Amin ein Iodonium-substituiertes Amin ergeben, während die Reaktion mit einem Alkohol ein Iodonium-substituiertes Ether ergeben würde.

Wissenschaftliche Forschungsanwendungen

Mesityl(phenyl)iodoniumtrifluormethansulfonat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Biologie: Die Verbindung kann bei der Synthese biologisch aktiver Moleküle, einschließlich Pharmazeutika, verwendet werden.

Industrie: Die Verbindung wird bei der Herstellung von Spezialchemikalien und -materialien verwendet.

Wirkmechanismus

Der Mechanismus, über den Mesityl(phenyl)iodoniumtrifluormethansulfonat seine Wirkung entfaltet, beinhaltet die Übertragung der Iodoniumgruppe auf ein Substrat. Dieser Prozess erfolgt typischerweise durch einen nucleophilen Angriff auf das Iodatom, der zur Bildung einer neuen Kohlenstoff-Iod-Bindung führt. Die Trifluormethansulfonatgruppe wirkt als Abgangsgruppe und erleichtert die Reaktion.

Wirkmechanismus

The mechanism by which mesityl(phenyl)iodonium trifluoromethanesulfonate exerts its effects involves the transfer of the iodonium group to a substrate. This process typically occurs through a nucleophilic attack on the iodine atom, leading to the formation of a new carbon-iodine bond. The trifluoromethanesulfonate group acts as a leaving group, facilitating the reaction.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Mesityl(3-(trifluormethyl)phenyl)iodoniumtrifluormethansulfonat: Ähnlich in der Struktur, jedoch mit einer Trifluormethylgruppe am Phenylring.

Phenyl(2,4,6-trimethylphenyl)iodoniumtrifluormethansulfonat: Eine andere eng verwandte Verbindung mit geringfügigen Abweichungen in den Substituenten.

Einzigartigkeit

Mesityl(phenyl)iodoniumtrifluormethansulfonat ist aufgrund seiner spezifischen Kombination aus Mesityl- und Phenylgruppen einzigartig, die eine unterschiedliche Reaktivität und Selektivität in chemischen Reaktionen ermöglichen. Seine Fähigkeit, als vielseitiges Reagenz in der organischen Synthese zu fungieren, macht es für verschiedene Anwendungen in Forschung und Industrie wertvoll.

Eigenschaften

Molekularformel |

C16H16F3IO3S |

|---|---|

Molekulargewicht |

472.3 g/mol |

IUPAC-Name |

phenyl-(2,4,6-trimethylphenyl)iodanium;trifluoromethanesulfonate |

InChI |

InChI=1S/C15H16I.CHF3O3S/c1-11-9-12(2)15(13(3)10-11)16-14-7-5-4-6-8-14;2-1(3,4)8(5,6)7/h4-10H,1-3H3;(H,5,6,7)/q+1;/p-1 |

InChI-Schlüssel |

WHKHDUDQHGBGKS-UHFFFAOYSA-M |

Kanonische SMILES |

CC1=CC(=C(C(=C1)C)[I+]C2=CC=CC=C2)C.C(F)(F)(F)S(=O)(=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(7-Nitro-2,3-dioxoquinoxalin-5-yl)methylamino]methylphosphonic acid](/img/structure/B12295709.png)

![4-(2-{2-chloro-3-[2-(2,6-diphenyl-4H-thiopyran-4-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-2,6-diphenyl-1lambda4-thiopyran-1-ylium; tetrafluoroboranuide](/img/structure/B12295712.png)

![4,10-dibromo-7-(2-ethylhexyl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B12295719.png)

![[5-(3-Carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12295787.png)

![Benzeneethanol, a-[4-[2-(diethylamino)ethoxy]phenyl]-4-methoxy-a-phenyl-](/img/structure/B12295790.png)